2-(Difluoromethyl)naphthalene-4-methanol

Catalog No.
S12344879
CAS No.
M.F
C12H10F2O
M. Wt
208.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Difluoromethyl)naphthalene-4-methanol

Product Name

2-(Difluoromethyl)naphthalene-4-methanol

IUPAC Name

[3-(difluoromethyl)naphthalen-1-yl]methanol

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

InChI

InChI=1S/C12H10F2O/c13-12(14)9-5-8-3-1-2-4-11(8)10(6-9)7-15/h1-6,12,15H,7H2

InChI Key

VDVJBYJVQHSDIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CO)C(F)F

2-(Difluoromethyl)naphthalene-4-methanol is an organic compound characterized by the presence of a difluoromethyl group attached to the naphthalene ring, specifically at the 2-position, and a hydroxymethyl group at the 4-position. Its molecular formula is C11H10F2OC_{11}H_{10}F_2O and it has gained attention due to its unique structural features that enhance its chemical reactivity and biological properties. The difluoromethyl group is known for imparting lipophilicity and metabolic stability, making this compound a valuable candidate in various fields of research.

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield hydrocarbons, with lithium aluminum hydride being a typical reducing agent.
  • Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Nucleophiles such as amines or thiols are often employed in these reactions.

These reactions enable the transformation of 2-(Difluoromethyl)naphthalene-4-methanol into a variety of derivatives, expanding its utility in synthetic organic chemistry.

Research indicates that 2-(Difluoromethyl)naphthalene-4-methanol may possess bioactive properties, making it a subject of interest in medicinal chemistry. Its potential antimicrobial and anticancer activities have been explored, with studies suggesting that the difluoromethyl group enhances its interaction with biological membranes and enzymes. This interaction may lead to inhibition of specific enzymes or receptors, contributing to its bioactivity.

The synthesis of 2-(Difluoromethyl)naphthalene-4-methanol generally involves:

  • Difluoromethylation: The introduction of the difluoromethyl group onto naphthalene derivatives using difluorocarbene reagents. This can be achieved through reactions with difluoromethylating agents like difluoromethyl sulfone or difluoromethyl iodide under basic conditions.
  • Oxidation/Reduction Steps: Depending on the desired final product, subsequent oxidation or reduction steps may be performed to modify the hydroxymethyl group or other functionalities.

In industrial settings, large-scale production may utilize transition-metal catalysts and continuous flow reactors to improve efficiency and safety.

2-(Difluoromethyl)naphthalene-4-methanol finds applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for potential use in drug development due to its bioactive properties.
  • Medicine: Explored as a candidate for fluorinated pharmaceuticals, which often exhibit enhanced pharmacokinetic properties.
  • Industry: Utilized in developing advanced materials that exhibit high thermal stability and resistance to degradation.

The mechanism of action for 2-(Difluoromethyl)naphthalene-4-methanol involves its ability to interact with specific molecular targets within biological systems. The difluoromethyl group enhances lipophilicity, allowing for better membrane penetration and metabolic stability. This property aids in inhibiting enzymes or receptors critical for various biological processes, potentially leading to therapeutic effects.

Several compounds share structural similarities with 2-(Difluoromethyl)naphthalene-4-methanol. Here are some notable examples:

Compound NameKey FeatureComparison
2-(Trifluoromethyl)naphthalene-4-methanolContains a trifluoromethyl groupIncreased electronegativity; may have different biological activity.
2-(Chloromethyl)naphthalene-4-methanolContains a chloromethyl groupLess lipophilic than difluoromethyl; different reactivity profile.
2-(Bromomethyl)naphthalene-4-methanolContains a bromomethyl groupSimilar reactivity but lower metabolic stability compared to difluoromethyl.

Uniqueness

The uniqueness of 2-(Difluoromethyl)naphthalene-4-methanol lies in the presence of the difluoromethyl group, which significantly alters its chemical and physical properties compared to similar compounds. This modification enhances lipophilicity, metabolic stability, and hydrogen bonding capabilities, making it an attractive candidate for further research in both synthetic chemistry and biological applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

208.06997126 g/mol

Monoisotopic Mass

208.06997126 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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